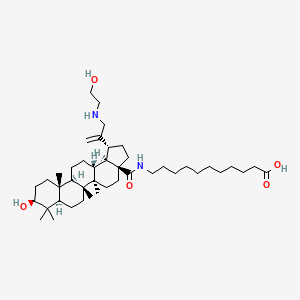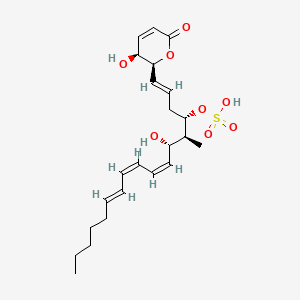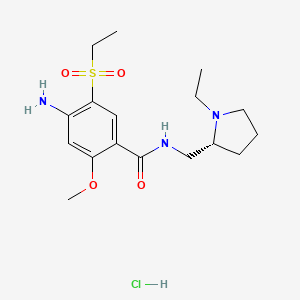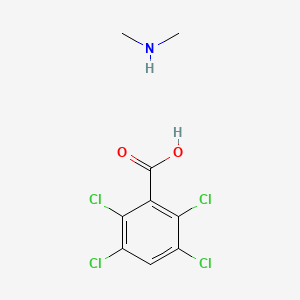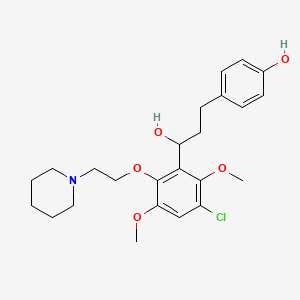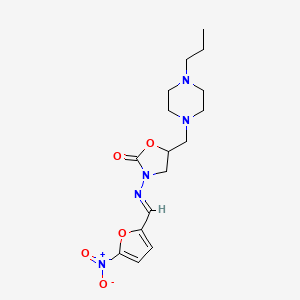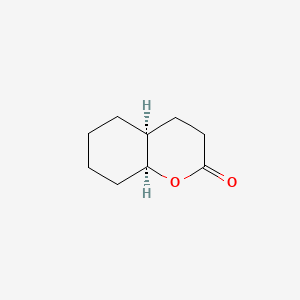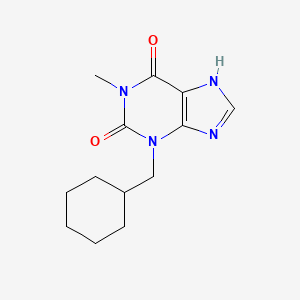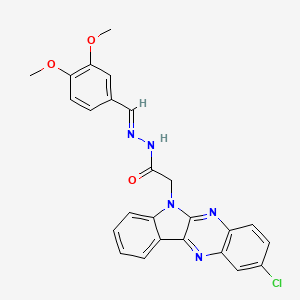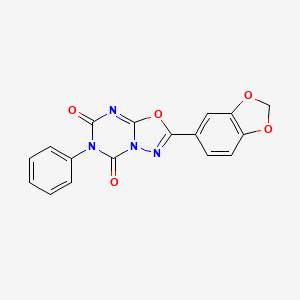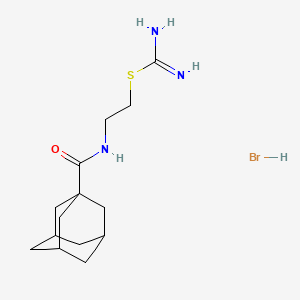
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr is a complex organic compound known for its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr typically involves multiple steps. The starting material is often a tricyclic decane derivative, which undergoes a series of reactions including acylation, amination, and thiolation. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr can undergo various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Aplicaciones Científicas De Investigación
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying tricyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyladamantane: A similar tricyclic compound with different functional groups.
2-Bromo-tricyclo(3.3.1.1(3,7))decane: Another tricyclic compound with a bromine substituent.
Uniqueness
2-((Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)amino)ethyl carbamimidothioate HBr is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
83699-45-0 |
|---|---|
Fórmula molecular |
C14H24BrN3OS |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
2-(adamantane-1-carbonylamino)ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H23N3OS.BrH/c15-13(16)19-2-1-17-12(18)14-6-9-3-10(7-14)5-11(4-9)8-14;/h9-11H,1-8H2,(H3,15,16)(H,17,18);1H |
Clave InChI |
AOCFIFGBVQLIKS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



